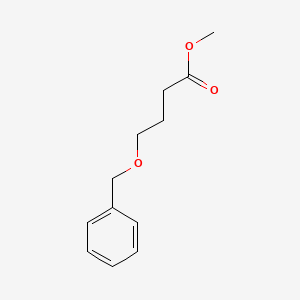

Methyl 4-(benzyloxy)butanoate

CAS No.: 31600-42-7

Cat. No.: VC3890115

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31600-42-7 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | methyl 4-phenylmethoxybutanoate |

| Standard InChI | InChI=1S/C12H16O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |

| Standard InChI Key | HYPAAZHXIYWJBO-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCOCC1=CC=CC=C1 |

| Canonical SMILES | COC(=O)CCCOCC1=CC=CC=C1 |

Introduction

Structural and Chemical Properties

Methyl 4-(benzyloxy)butanoate features a methyl ester group at one terminus and a benzyl-protected hydroxyl group at the fourth carbon. The benzyloxy group enhances steric bulk and modulates electronic properties, influencing reactivity in nucleophilic substitutions and reductions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Boiling Point | 290–295°C (estimated) |

| Solubility | Miscible in THF, DCM, ethanol |

| Stability | Hydrolyzes under acidic/basic conditions |

The compound’s stability in non-polar solvents and susceptibility to hydrolysis under extreme pH conditions make it suitable for controlled synthetic applications .

Synthetic Methodologies

Esterification of 4-(Benzyloxy)Butanoic Acid

The most common synthesis involves acid-catalyzed esterification of 4-(benzyloxy)butanoic acid with methanol. Sulfuric acid or p-toluenesulfonic acid (2–5 mol%) facilitates the reaction under reflux (60–80°C), achieving yields of 75–85% . Alternative industrial methods employ continuous flow reactors with solid acid catalysts (e.g., Amberlyst-15) to enhance efficiency.

Alkylation of Methyl 4-Hydroxybutanoate

Benzylation of methyl 4-hydroxybutanoate using benzyl bromide in the presence of NaH or K₂CO₃ in THF provides a high-yield route (90–95%). This method avoids acidic conditions, preserving acid-sensitive functional groups .

Recent Advances in Electrochemical Synthesis

Electrochemical oxidative C–C bond cleavage has emerged as a green alternative. For example, graphite anode/nickel cathode systems in methanol with tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as electrolyte yield methyl 4-(benzyloxy)butanoate at 55–75% efficiency .

Reactivity and Mechanistic Pathways

Hydrolysis and Functional Group Interconversion

The ester group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions to yield 4-(benzyloxy)butanoic acid. Kinetic studies reveal pseudo-first-order kinetics with activation energies of 45–50 kJ/mol.

Reduction and Oxidation

-

Reduction: LiAlH₄ reduces the ester to 4-(benzyloxy)butanol (90% yield), a precursor for polyether synthesis .

-

Oxidation: KMnO₄ in acidic media oxidizes the terminal methyl group to a carboxylic acid, forming 4-(benzyloxy)butanedioic acid.

Nucleophilic Substitution

The benzyloxy group participates in SN2 reactions with nucleophiles (e.g., NaN₃, KCN) to yield azido or cyano derivatives, pivotal in click chemistry applications .

Applications in Drug Discovery and Biochemistry

MAO-B Inhibitors for Neurodegenerative Diseases

Derivatives of methyl 4-(benzyloxy)butanoate exhibit potent monoamine oxidase B (MAO-B) inhibition. For instance, BT5 (a thiosemicarbazide analog) demonstrates an IC₅₀ of 0.11 µM against MAO-B, with 363-fold selectivity over MAO-A. This compound crosses the blood-brain barrier and elevates antioxidant enzymes (SOD, catalase) in neuronal cells, showing promise for Parkinson’s disease therapy .

Antitubercular Agents

N-(4-(Benzyloxy)benzyl)-4-aminoquinolines derived from methyl 4-(benzyloxy)butanoate inhibit Mycobacterium tuberculosis H37Rv at MIC values comparable to isoniazid (0.5–1 µg/mL). These compounds exhibit low cytotoxicity (IC₅₀ > 50 µM in HepG2 cells) and resist metabolic degradation in human liver microsomes .

Enzyme Engineering and Protein Modification

The compound’s benzyloxy group serves as a steric shield in protein N-terminal methyltransferase (NTMT1) studies. Bisubstrate analogs with 4-carbon linkers (e.g., 3) achieve picomolar inhibition (Kᵢ = 130 pM), enabling precise modulation of post-translational modifications .

Comparative Analysis with Structural Analogs

| Compound | Key Feature | Reactivity vs. Methyl 4-(Benzyloxy)Butanoate |

|---|---|---|

| Methyl 4-methoxybutanoate | Methoxy group at C4 | Lower steric hindrance; faster hydrolysis |

| Ethyl 4-(benzyloxy)butanoate | Ethyl ester | Slower enzymatic cleavage; higher logP |

| Benzyl butanoate | Benzyl ester at C1 | Limited solubility in polar solvents |

The benzyloxy group’s electron-donating effects enhance stability in radical reactions compared to methoxy analogs.

Industrial and Materials Science Applications

Polymer Chemistry

Methyl 4-(benzyloxy)butanoate acts as a monomer in polyesters with tunable glass transition temperatures (Tg = 40–80°C). Copolymerization with ε-caprolactone yields biodegradable materials for medical implants.

Fragrance and Flavor Synthesis

Hydrogenolysis of the benzyl group produces 4-hydroxybutanoate, a precursor to γ-butyrolactone, a key component in fruit flavor formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume